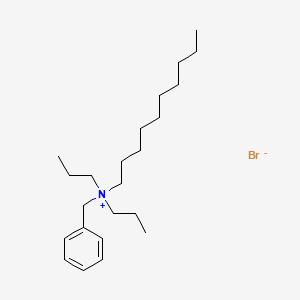
N-Benzyl-N,N-dipropyldecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dipropyldecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries as disinfectants and surfactants . This compound, in particular, has a unique structure that makes it suitable for specific applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropyldecan-1-aminium bromide typically involves the alkylation of a tertiary amine with a benzyl halide. One common method is the reaction of N,N-dipropyldecan-1-amine with benzyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dipropyldecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: NaOH, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dipropyldecan-1-aminium bromide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dipropyldecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This disruption is primarily due to the compound’s surfactant properties, which allow it to insert into the lipid bilayer and destabilize it . The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N,N-dimethyldodecan-1-aminium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
N-Benzyl-N,N-dipropyl-1-dodecanaminium bromide: A structurally similar compound with variations in the alkyl chain length.
Uniqueness
N-Benzyl-N,N-dipropyldecan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of the benzyl group, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes . This compound’s specific structure allows for targeted applications in both research and industry, distinguishing it from other quaternary ammonium compounds .
Propiedades
Número CAS |
90105-64-9 |
|---|---|
Fórmula molecular |
C23H42BrN |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
benzyl-decyl-dipropylazanium;bromide |
InChI |
InChI=1S/C23H42N.BrH/c1-4-7-8-9-10-11-12-16-21-24(19-5-2,20-6-3)22-23-17-14-13-15-18-23;/h13-15,17-18H,4-12,16,19-22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JQSLNNKGCYFQRO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


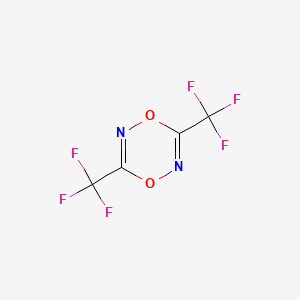
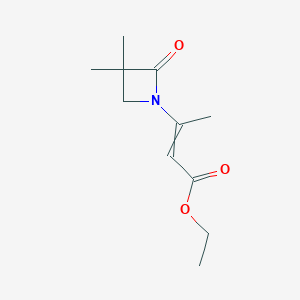
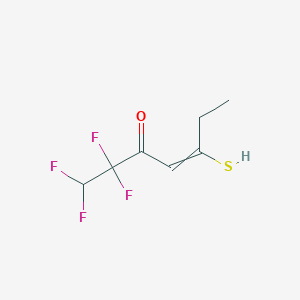
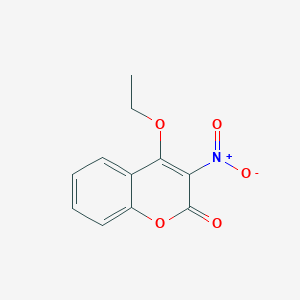
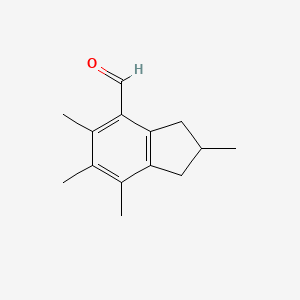
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)


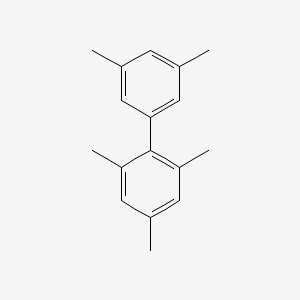
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)


